molecular formula C24H17NO B14339336 5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- CAS No. 106823-28-3

5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-

Katalognummer: B14339336
CAS-Nummer: 106823-28-3
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: IUUDOERRKUFTLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- is a heterocyclic compound that belongs to the class of benzopyranopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused benzopyran and pyridine ring system, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- can be achieved through various synthetic routes. One efficient method involves the cyclization of corresponding 2-phenoxynicotinic acids in polyphosphoric acid . This method allows for the preparation of multiple derivatives of the compound, which can be further investigated for their biological properties.

Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions (MCRs) that combine complex structures from simple substrates in a one-pot reaction. These reactions are advantageous due to their short reaction periods, high efficiency, and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions: 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include triethylammonium acetate (TEAA) under microwave irradiation, zinc oxide (ZnO) catalyst, and iron (II) in an acidic medium . These conditions facilitate efficient and selective transformations of the compound.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of 5H-1Benzopyrano[4,3-b]pyridine, which can exhibit different biological activities and properties .

Wirkmechanismus

The mechanism of action of 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- involves its interaction with molecular targets and pathways in the body. It can inhibit the release of chemical mediators and modulate various signaling pathways, leading to its therapeutic effects . The compound’s structure allows it to interact with specific enzymes and receptors, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- include benzo[h]pyrano[2,3-b]quinolines and pyrano[2,3-b]quinoline derivatives . These compounds share a similar fused ring system and exhibit comparable biological activities.

Uniqueness: What sets 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- apart is its specific substitution pattern and the resulting unique chemical properties. This compound’s structure allows for diverse modifications, making it a valuable scaffold for developing new therapeutic agents .

Eigenschaften

CAS-Nummer

106823-28-3

Molekularformel

C24H17NO

Molekulargewicht

335.4 g/mol

IUPAC-Name

2,3-diphenyl-5H-chromeno[4,3-b]pyridine

InChI

InChI=1S/C24H17NO/c1-3-9-17(10-4-1)21-15-19-16-26-22-14-8-7-13-20(22)24(19)25-23(21)18-11-5-2-6-12-18/h1-15H,16H2

InChI-Schlüssel

IUUDOERRKUFTLI-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC(=C(N=C2C3=CC=CC=C3O1)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.